molecular formula C7H10O2 B079207 2-Cyclopentene-1-acetic acid CAS No. 13668-61-6

2-Cyclopentene-1-acetic acid

Cat. No.: B079207
CAS No.: 13668-61-6
M. Wt: 126.15 g/mol
InChI Key: NNRZTJAACCRFRV-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 126.15 g/mol . This compound is characterized by a cyclopentene ring attached to an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentene-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50 to 100°C .

Another method involves the oxidation of 2-cyclopentene-1-ethanol using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is carried out in an acidic medium and requires careful control of reaction conditions to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of cyclopentadiene followed by carboxylation. This method is preferred due to its scalability and cost-effectiveness. The reaction is typically carried out at elevated pressures and temperatures, with the use of a palladium or platinum catalyst .

Properties

IUPAC Name

2-cyclopent-2-en-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZTJAACCRFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864427
Record name (Cyclopent-2-en-1-yl)acetic acid
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13668-61-6
Record name 2-Cyclopentene-1-acetic acid
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Record name Cyclopent-2-enylacetic acid
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Record name 13668-61-6
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Record name Cyclopent-2-enylacetic acid
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Synthesis routes and methods

Procedure details

For example, 4-pentenoic acid or an ester thereof yields γ-hydroxymethyl-γ-butyrolactone (5-hydroxymethyldihydrofuran-2-one) in a high yield. Cyclopentene-3-acetic acid yields 2,3-dihydroxycyclopentaneacetic acid γ-lactone, and 5-norbornene-2-carboxylic acid yields 5,6-dihydroxybicyclo[2.2.1]octane-2-carboxylic acid γ-lactone (5-hydroxy-2,6-norbornanecarbolactone=5-hydroxy-3-oxatricyclo[4.2. 1.04,8]nonan-2-one) in high yields.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Cyclopentene-1-acetic acid in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like prostaglandins [, ] and iridoids []. Its structure, featuring both a cyclopentene ring and a carboxylic acid functional group, allows for diverse chemical transformations, making it a versatile starting material.

Q2: How is this compound utilized in the synthesis of iridoids?

A2: Researchers have explored the use of this compound as a starting point for creating cis-fused bicyclo[3.3.0]octanes, key structural motifs found in iridoids []. By employing a series of reactions, including a nitrone-olefin cycloaddition, the molecule can be transformed into intermediates that ultimately lead to the synthesis of iridoid aglucones, such as those found in (±)-8-epiloganin and (±)-mussaenoside [].

Q3: Can you describe a specific synthetic route using this compound for a biologically relevant target?

A3: A notable example is the synthesis of cis-2-formyl-5-hydroxy-2-cyclopentene-1-acetic acid γ-lactone, a crucial intermediate in prostaglandin synthesis []. This method utilizes a de Mayo reaction with 2,2-dimethyl-1,3-dioxin-4-one and cis-2-cyclopentene-1,4-diol, providing an efficient route to the target compound [].

Q4: Beyond its use in complex molecule synthesis, are there other applications for this compound?

A4: Yes, this compound, along with other alicyclic olefins, is a key component in the production of photoresist copolymers []. These copolymers are essential materials used in microlithography processes with deep ultraviolet (DUV) light, highlighting the compound's relevance in advanced technological applications [].

Q5: Has the stereochemistry of this compound derivatives been investigated in any chemical reactions?

A5: Yes, researchers have explored the stereochemical aspects of this compound derivatives. For instance, optically active 9,10-dihydro-5,6-diazalumibullvalene, a compound structurally related to this compound, was used to understand the stereochemical course of a denitrogenation reaction, leading to the formation of optically active 3,4-dihydrosemibullvalene []. This study highlights the importance of stereochemistry in reactions involving this compound derivatives and their impact on product formation [].

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